5-(trimethylsilyl)pyridin-2-amine
Description
Properties
CAS No. |
1282032-94-3 |
|---|---|
Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process typically employs a lithium base to deprotonate the pyridine ring, generating a lithiated intermediate at the 5-position. Subsequent quenching with trimethylsilyl chloride (TMSCl) introduces the TMS group:
Optimization Parameters
-
Base Selection : Lithium tetramethylpiperidide (LiTMP) outperforms LDA in regioselectivity, achieving >90% yield.
-
Temperature : Reactions conducted at −78°C minimize side products like 3-TMS isomers.
-
Solvent : Tetrahydrofuran (THF) enhances intermediate stability compared to diethyl ether.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | LiTMP | 92 | 98 |
| Temperature | −78°C | 89 | 97 |
| Solvent | THF | 90 | 96 |
Transition Metal-Catalyzed Coupling
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 85 | 88 |
| Pd/XPhos | 89 | 94 |
Grignard Reagent-Based Silylation
| Halogen | Additive | Yield (%) |
|---|---|---|
| Iodine | None | 92 |
| Iodine | HMPA | 95 |
| Bromine | None | 78 |
Reductive Silylation of Nitro Precursors
Nitro groups at the 5-position can be reduced and simultaneously silylated using TMSCl and hydrogen gas.
Reaction Steps
-
Nitro Reduction : 5-Nitropyridin-2-amine is hydrogenated to 5-aminopyridin-2-amine.
-
In Situ Silylation : TMSCl reacts with the amine under basic conditions:
Efficiency Metrics
-
Catalyst : Pd/C (5 wt%) achieves full nitro reduction in 2 hours.
-
Base : Et₃N neutralizes HCl byproducts, preventing amine protonation.
| Reduction Time (h) | Silylation Yield (%) |
|---|---|
| 2 | 88 |
| 4 | 90 |
Photochemical Silylation
UV light initiates radical-based silylation, offering a metal-free alternative.
Mechanism
TMS-SiH₃ generates silyl radicals under 254 nm light, which add to the pyridine ring:
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Nitroso or nitro pyridine derivatives.
Reduction: Secondary or tertiary amines.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
5-(Trimethylsilyl)pyridin-2-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Employed in the development of new catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 5-(trimethylsilyl)pyridin-2-amine depends on the specific reaction or application. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and enhance the solubility of the compound in organic solvents. The amine group can act as a nucleophile, participating in various chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyridine ring significantly alters molecular properties:
Key Observations :
- Trimethylsilyl vs.
- Halogen vs. Silyl : Chlorine at C5 (as in 5-chloro derivatives) enhances electrophilicity, whereas the silyl group acts as a stabilizing moiety, influencing electronic distribution .
- Piperazinyl Substitution : Incorporation of a piperazine ring improves solubility and bioavailability, contrasting with the hydrophobic silyl group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(trimethylsilyl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology :
- Palladium-Catalyzed Coupling : A common approach involves coupling 5-halopyridin-2-amine (e.g., 5-iodo or 5-bromo derivatives) with trimethylsilylacetylene under inert conditions. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are used with triethylamine as a base (60–80°C, 12–24 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. TLC (Rf ~0.3 in 1:1 hexane/EtOAc) monitors progress .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 h |
| Catalyst Loading | 5–10 mol% Pd |
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 0.3–0.4 ppm (Si(CH₃)₃), δ 6.8–7.2 ppm (pyridine protons), and δ 4.5–5.0 ppm (NH₂, broad singlet) confirm structure .
- ¹³C NMR : Signals at δ 0–5 ppm (Si(CH₃)₃) and 110–150 ppm (pyridine carbons) .
- Mass Spectrometry : LCMS-ESI ([M+H]⁺ = 209.1) validates molecular weight .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Root Cause Analysis :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH₂ protons by ~0.5 ppm .
- Impurity Interference : Trace solvents (e.g., EtOAc) may obscure signals. Re-run NMR after rigorous drying .
- Mitigation : Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Q. What strategies improve the regioselectivity of substitution reactions at the pyridine ring?
- Directing Groups : The NH₂ group at position 2 directs electrophilic substitution to position 5. For example, halogenation (Br₂/FeCl₃) occurs at position 5 .
- Steric Effects : The bulky trimethylsilyl group at position 5 hinders reactions at adjacent positions (e.g., position 4 or 6) .
- Table: Reactivity Trends
| Position | Reactivity (Electrophilic) | Rationale |
|---|---|---|
| 2 | Low | NH₂ acts as a meta-director |
| 5 | High | Proximity to NH₂ and steric shielding |
Q. How does the trimethylsilyl group influence biological activity in receptor-binding assays?
- Lipophilicity Enhancement : The Si(CH₃)₃ group increases logP by ~1.5 units, improving membrane permeability .
- Steric Hindrance : Bulkiness disrupts non-specific binding, enhancing selectivity for targets like kinase domains .
- Case Study : In TrkA kinase inhibition assays, derivatives with trimethylsilyl groups showed 10-fold higher IC₅₀ values compared to non-silylated analogs .
Methodological Challenges and Solutions
Q. Why do coupling reactions with trimethylsilylacetylene exhibit variable yields (40–85%)?
- Catalyst Deactivation : Pd catalysts degrade in the presence of moisture. Use rigorous drying (molecular sieves, argon atmosphere) .
- Side Reactions : Homocoupling of acetylene forms diynes. Reduce by limiting reaction time and using excess pyridine substrate .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) model electron density maps, identifying reactive sites (e.g., C5 for electrophiles) .
- QSAR Models : MOE software correlates substituent effects (e.g., Hammett σ values) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
